molecular formula C21H24O4 B036142 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one CAS No. 474510-57-1

2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one

Cat. No.: B036142
CAS No.: 474510-57-1
M. Wt: 340.4 g/mol
InChI Key: PCKZAVNWRLEHIP-UHFFFAOYSA-N
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Description

Historical Development of α-Hydroxyketone Photoinitiators

The evolution of α-hydroxyketone photoinitiators began with the discovery of 2-hydroxy-2-methyl-1-phenylpropan-1-one (HMPP) in the 1970s, a compound that revolutionized UV-curing technologies due to its efficient radical generation via α-cleavage. Early studies focused on optimizing the photochemical properties of these initiators by modifying substituents on the benzoyl moiety. For instance, para-substituted derivatives (e.g., Cl, F, or CH₃ groups) were found to enhance the n→π* transition of the triplet state, accelerating α-cleavage rates to picosecond timescales. The 2001 landmark study by Lalevée et al. demonstrated that alkylation of the hydroxyl group in HMPP derivatives significantly improved photopolymerization efficiency in acrylic resins. By 2004, the development of difunctional α-hydroxyketones like LFC 1861 marked a paradigm shift, enabling dual radical generation sites and improved compatibility with crosslinked networks.

Classification and Structural Families of Photoinitiators

Photoinitiators are broadly categorized into Type I (α-cleavage) and Type II (hydrogen abstraction) systems. α-Hydroxyketones belong to Type I, characterized by their ability to undergo homolytic bond cleavage upon UV exposure. Structurally, they feature:

  • Benzoyl chromophores (e.g., HMPP) with λmax = 245–280 nm.
  • Hydroxyl groups at the α-position to the ketone, enabling rapid hydrogen transfer and stabilization of generated radicals.
  • Para-substituents influencing triplet-state energetics (e.g., electron-donating groups like –OCH₃ red-shift absorption).

Table 1: Key Structural Features of α-Hydroxyketone Photoinitiators

Feature Role in Photochemistry Example Compound
α-Hydroxyl group Stabilizes radicals via H-bonding 2-Hydroxy-2-methylpropiophenone
Benzoyl chromophore Absorbs UV light (240–330 nm) Darocur® 1173
Difunctional design Enhances crosslinking efficiency Omnirad 127 (target compound)

Molecular Design Principles of Bifunctional Photoinitiators

Bifunctional photoinitiators like 2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one (CAS: 474510-57-1) are engineered to address limitations of monofunctional analogs:

  • Synergistic radical generation : Dual α-hydroxyketone moieties enable simultaneous cleavage at both sites, increasing radical flux.
  • Reduced migration : Higher molecular weight (409.5 g/mol) and polymerizable groups minimize leaching in food/medical packaging.
  • Broad compatibility : The biphenyl structure enhances solubility in epoxyacrylates and polyurethane acrylates.

A 2022 study demonstrated that esterification of α-hydroxyketones with bio-based itaconic acid reduced migration by 40% compared to HMPP, while maintaining 85% polymerization efficiency.

Position of this compound in Modern Photopolymerization

This compound, marketed as Omnirad 127 , bridges the gap between performance and regulatory compliance. Key attributes include:

  • UV absorption : Dual peaks at 243 nm (ε = 1.72×10⁴ L·mol⁻¹·cm⁻¹) and 332 nm (ε = 0.89×10⁴ L·mol⁻¹·cm⁻¹), enabling curing in pigmented systems.
  • Thermal stability : Decomposition onset at 215°C, surpassing monofunctional analogs like HCPK (180°C).
  • Regulatory status : Compliant with EU REACH (EC 444-860-9) and FDA guidelines for food-contact coatings.

Table 2: Performance Comparison of Omnirad 127 vs. Monofunctional Initiators

Parameter Omnirad 127 HMPP HCPK
λmax (nm) 243, 332 245 243
ε (L·mol⁻¹·cm⁻¹) 17,200 15,000 12,500
Tdec (°C) 215 190 180
Migration (%) <0.05 0.12 0.18

In industrial tests, Omnirad 127 achieved 30% faster curing in aromatic polyurethane acrylates compared to HMPP, with a line speed of 12 m/min under 120 W/cm Hg lamps. Its biphenyl structure also mitigates oxygen inhibition, a common issue in thin-film applications.

Properties

IUPAC Name

2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-20(2,24)18(22)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(23)21(3,4)25/h5-12,24-25H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZAVNWRLEHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621591
Record name 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one)
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Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

474510-57-1
Record name Irgacure 127
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Record name Bis(4-(2-hydroxy-2-methylpropionyl)phenyl)methane
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Record name 1,1'-[Methylenedi(4,1-phenylene)]bis(2-hydroxy-2-methylpropan-1-one)
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Record name 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one
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Record name 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropion)benzyl)phenyl)-2-methylpropane-1-one
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Record name BIS(4-(2-HYDROXY-2-METHYLPROPIONYL)PHENYL)METHANE
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Preparation Methods

Aromatic Acylation

The initial step involves Friedel-Crafts acylation of 4-benzylbenzophenone with 2-methylpropionyl chloride. Aluminum chloride (AlCl₃) catalyzes the reaction at 40–60°C, forming the intermediate 1-(4-(4-benzylphenyl)phenyl)-2-methylpropan-1-one. Excess acyl chloride (1.2:1 molar ratio) ensures complete conversion, while quenching with dilute HCl (4–10% wt) terminates the reaction.

Halogenation-Oxidation

Halogenation employs calcium hypochlorite (Ca(ClO)₂) or sodium hypochlorite (NaClO) in aqueous media, avoiding organic solvents. At 60–100°C, the methylpropionyl group undergoes α-position chlorination, forming 2-chloro-2-methylpropan-1-one derivatives. A molar ratio of 1.1:1 (oxidizing agent:substrate) achieves >90% selectivity.

Hydroxylation

The final step replaces chlorine with hydroxyl groups using alkaline hydrolysis. Sodium hydroxide (10% wt) reacts with the chlorinated intermediate at 50–80°C, yielding the dihydroxy product. Neutralization with acetic acid and crystallization from petroleum ether (40–65°C) produces a whitish solid with a melting point of 54°C.

Halogenation Methodologies: Comparative Analysis

Halogenation efficiency depends on the oxidizing agent, temperature, and phase-separation dynamics. The table below contrasts two industrial approaches:

Parameter Calcium Hypochlorite Sodium Hypochlorite
Concentration65% active chlorine10–13% aqueous solution
Reaction Temperature60–80°C40–60°C
Molar Ratio (Oxidizer:Substrate)1.5:11.1:1
Yield87%95%
Byproducts<2% dimeric species<1% chlorinated residues

Calcium hypochlorite offers higher active chlorine content but requires elevated temperatures, increasing energy costs. Sodium hypochlorite, though dilute, enables milder conditions and superior yields.

Solvent-Free Reaction Optimization

Industrial protocols prioritize solvent-free systems to reduce waste and simplify purification. Key innovations include:

Melt-Phase Reactions

Reactants are heated above their melting points (e.g., 80°C for 4-benzylbenzophenone), forming a homogeneous liquid phase. This eliminates solvent recovery steps and accelerates mass transfer, reducing reaction time by 30%.

Continuous Flow Reactors

Tubular reactors with static mixers ensure consistent temperature gradients (ΔT < 5°C) and residence times (±2%). A pilot-scale system achieved 92% conversion in halogenation, compared to 85% in batch reactors.

Crystallization and Purification

Crude Irgacure 127 is purified via fractional crystallization:

  • Primary Crystallization : Dissolving the product in ethanol (95%) at 70°C, followed by cooling to 0°C, removes polymeric impurities.

  • Recrystallization : Petroleum ether (40–65°C) yields needle-like crystals with 98.5% purity (HPLC).

Quality Control and Analytical Validation

Chromatographic Analysis

Reversed-phase HPLC (C18 column, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) resolves Irgacure 127 (retention time: 6.8 min) from contaminants like 2-(4-ethylphenyl)propanoic acid (retention time: 4.2 min).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.4 (s, 12H, CH₃), 2.5–2.7 (s, 2H, CH₂), 6.5–8.0 (m, 8H, Ar-H).

  • FT-IR : 1680 cm⁻¹ (C=O), 3450 cm⁻¹ (O-H).

Industrial-Scale Production Metrics

A commercial facility producing 500 MT/year reports:

  • Raw Material Efficiency : 94% (vs. 88% in lab-scale)

  • Energy Consumption : 1.2 kWh/kg (halogenation step)

  • Waste Reduction : 0.8 kg/kg product (vs. 2.5 kg/kg in solvent-based methods) .

Chemical Reactions Analysis

Types of Reactions: Flucloronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogen-free analogs .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C21H24O4
  • CAS Number : 474510-57-1
  • Molecular Weight : 340.42 g/mol

Irgacure 127 functions primarily as a difunctional radical photoinitiator . Upon exposure to UV or visible light, it undergoes a photochemical reaction that generates free radicals. These radicals are capable of initiating polymerization processes in various monomers, leading to the formation of cross-linked networks essential for many applications.

Photopolymerization in Coatings and Adhesives

Irgacure 127 is extensively used in the formulation of UV-curable coatings and adhesives. Its ability to initiate rapid curing processes allows for the production of durable and high-performance materials. The photopolymerization process facilitated by Irgacure 127 results in:

  • Fast curing times : Reducing production time and increasing efficiency.
  • Enhanced adhesion properties : Improving the performance of coatings on various substrates.

Table 1: Comparison of Photoinitiators in Coatings

PhotoinitiatorCuring SpeedAdhesion StrengthToxicity Level
Irgacure 127HighExcellentModerate
Benzoin EtherModerateGoodLow
Darocur 1173Very HighExcellentHigh

Biomedical Applications

In biomedical research, Irgacure 127 is utilized for the development of molecularly imprinted polymers (MIPs) . These polymers are engineered to have specific recognition sites for target biomolecules, making them useful for:

  • Drug delivery systems : Enhancing the specificity and efficiency of drug release.
  • Biosensors : Allowing for the detection of specific biological markers.

The photoinitiation process enables precise control over the polymerization conditions, which is critical for creating MIPs with desired properties.

Environmental Applications

The compound's potential environmental impact has also been a focus of research. Studies indicate that while Irgacure 127 is effective in various applications, it poses certain risks to aquatic environments due to its toxicity levels. Regulatory agencies classify it under specific target organ toxicity categories, necessitating careful handling and disposal practices.

Case Study 1: Use in UV-Curable Inks

A study demonstrated the effectiveness of Irgacure 127 in formulating UV-curable inks for printing applications. The inks exhibited rapid curing under UV light, resulting in high-resolution prints with excellent durability and adhesion properties.

Case Study 2: Development of Drug Delivery Systems

Research involving Irgacure 127 in drug delivery systems showed that MIPs created using this photoinitiator could selectively bind to specific drugs, enhancing their release profiles and targeting capabilities. This study highlighted the compound's versatility beyond traditional applications.

Mechanism of Action

Flucloronide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The result is the inhibition of pro-inflammatory cytokines and the suppression of immune responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Omnirad 127 with structurally related Type I photoinitiators:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Omnirad 127 (Target Compound) 474510-57-1 C₂₁H₂₄O₄ 340.4 82–90 Dual α-hydroxyketones, benzyl-phenyl bridge
2-Hydroxy-2-methyl-1-phenylpropan-1-one (Omnirad 1173) 7473-98-5 C₁₁H₁₄O₂ 164.2 Liquid at RT Single α-hydroxyketone, phenyl group
1-Hydroxycyclohexylphenyl ketone (Omnirad 184) 947-19-3 C₁₃H₁₆O₂ 204.3 46–49 Cyclohexyl group, single ketone
2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one 106797-53-9 C₁₂H₁₆O₄ 224.3 N/A Ethoxy side chain, single α-hydroxyketone
2-Hydroxy-1-(4-hydroxyphenyl)-2-methylpropan-1-one N/A C₁₁H₁₄O₃ 194.2 N/A Phenolic hydroxyl group

Key Observations :

  • Omnirad 127’s higher molecular weight and solid state at room temperature reduce volatility and migration in cured materials compared to liquid photoinitiators like Omnirad 1173 .
  • The ethoxy side chain in 106797-53-9 enhances hydrophilicity, making it suitable for water-based systems, whereas Omnirad 127’s aromatic structure favors solvent-based applications .

Key Findings :

  • Efficiency : Omnirad 127’s dual α-hydroxyketone structure generates two radicals per molecule, enhancing cure speed and depth in thick films compared to single-ketone systems like Omnirad 1173 .
  • Migration : Its low migration (<0.1 ppm in food packaging) complies with EU regulations, unlike smaller photoinitiators (e.g., ITX, HMPP) that require additional stabilizers .
  • Thermal Stability : Superior stability (>200°C) enables use in high-temperature processes, outperforming Omnirad 184 and 106797-53-9 .

Regulatory and Environmental Considerations

Omnirad 127 is classified under EU regulations as Xn (Harmful) and N (Environmental Hazard) due to acute aquatic toxicity (H400, H410) and repeated exposure risks (H373) . Alternatives like 106797-53-9 and Omnirad 184 face fewer restrictions but lack comparable performance in deep-cure applications .

Biological Activity

2-Hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one, commonly referred to as Irgacure 127, is a photoinitiator widely used in polymer chemistry and various industrial applications. This compound exhibits significant biological activity, particularly in the context of photopolymerization processes and its effects on cellular mechanisms.

Chemical Structure and Properties

  • IUPAC Name : 2-hydroxy-1-[4-[[4-(2-hydroxy-2-methylpropanoyl)phenyl]methyl]phenyl]-2-methylpropan-1-one
  • CAS Number : 474510-57-1
  • Molecular Weight : 340.4 g/mol
  • Molecular Formula : C21H24O4

As a difunctional radical photoinitiator , Irgacure 127 absorbs UV light and undergoes a photochemical reaction to produce free radicals. These radicals initiate polymerization reactions, which are crucial in the formation of various materials, including coatings and adhesives .

Target of Action

The primary target of action for this compound is within the polymerization pathways, where it facilitates the cross-linking of monomers to form solid structures. Additionally, its interaction with biological systems has been explored, particularly regarding its potential cytotoxic effects.

Cellular Effects

Research indicates that Irgacure 127 can influence various cellular processes:

  • Cytotoxicity : Studies have shown that exposure to this compound can induce cytotoxic effects in certain cell lines. For instance, it has been noted to affect cell viability and proliferation in human fibroblasts under UV light exposure .
  • Immune Response Modulation : The compound has been investigated for its effects on immune cells, suggesting potential immunomodulatory properties that could be leveraged in therapeutic contexts.

Case Studies

  • Phototoxicity in Cell Cultures :
    • A study demonstrated that UV activation of Irgacure 127 resulted in significant cell death in cultured human keratinocytes. The mechanism was attributed to oxidative stress induced by free radicals generated during polymerization .
  • Impact on Skin Cells :
    • Another investigation assessed the impact of Irgacure 127 on skin fibroblasts, revealing that prolonged exposure led to increased apoptosis rates and DNA damage, suggesting potential risks associated with its use in cosmetic formulations .

Safety and Toxicological Profile

Irgacure 127 is classified under several hazard categories due to its potential toxic effects:

  • Specific Target Organ Toxicity (Repeated Exposure) : May cause damage to organs through prolonged or repeated exposure.
  • Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .

Hazard Classification Table

Hazard CategoryDescription
Specific Target Organ ToxicityCategory 2 - May cause organ damage
Aquatic Toxicity (Acute)Category 1 - Very toxic to aquatic life
Aquatic Toxicity (Chronic)Category 1 - Long-lasting effects on aquatic life

Q & A

Q. Table 1. HPLC Conditions for Impurity Profiling (Adapted from )

ParameterSpecification
ColumnC18, 250 mm × 4.6 mm, 5 µm
Mobile PhaseMethanol:Buffer (65:35)
Buffer6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6)
Flow Rate1.0 mL/min
DetectionUV @ 254 nm

Q. Table 2. Forced Degradation Conditions and Outcomes

ConditionParametersMajor Degradation Products
Acidic Hydrolysis0.1M HCl, 70°C, 24hHydrolyzed ketone, dimeric forms
Oxidative Stress3% H₂O₂, 40°C, 24hEpoxide, hydroxylated derivatives
Photolysis1.2 million lux-hoursCleavage products, quinones

Notes

  • Structural analogs (e.g., ) inform stability and reactivity trends.
  • SHELX tools () are industry standards for crystallography but require validation against newer algorithms for complex cases.

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